Cas no 870837-43-7 (2-Propenamide, N-(2,3-dihydro-1H-inden-1-yl)-)

2-Propenamide, N-(2,3-dihydro-1H-inden-1-yl)-, is a specialized acrylamide derivative featuring a 2,3-dihydro-1H-indenyl substituent. This compound is of interest in polymer chemistry and materials science due to its reactive vinyl group and the sterically defined indene-based moiety, which can influence polymerization behavior and material properties. Its structure allows for tailored modifications in copolymer systems, enhancing thermal stability, mechanical strength, or adhesion characteristics in polymeric matrices. The indene group may also contribute to unique photochemical or electronic properties, making it suitable for advanced applications in coatings, adhesives, or functional materials. Careful handling is advised due to potential acrylamide-related reactivity.
2-Propenamide, N-(2,3-dihydro-1H-inden-1-yl)- structure
870837-43-7 structure
Product name:2-Propenamide, N-(2,3-dihydro-1H-inden-1-yl)-
CAS No:870837-43-7
MF:C12H13NO
MW:187.237723112106
CID:5226475

2-Propenamide, N-(2,3-dihydro-1H-inden-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenamide, N-(2,3-dihydro-1H-inden-1-yl)-
    • Inchi: 1S/C12H13NO/c1-2-12(14)13-11-8-7-9-5-3-4-6-10(9)11/h2-6,11H,1,7-8H2,(H,13,14)
    • InChI Key: LTTHBCMOMLOQND-UHFFFAOYSA-N
    • SMILES: C(NC1C2=C(C=CC=C2)CC1)(=O)C=C

Computed Properties

  • Exact Mass: 187.1
  • Monoisotopic Mass: 187.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 29.1A^2

2-Propenamide, N-(2,3-dihydro-1H-inden-1-yl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-5067329-0.1g
N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide
870837-43-7 95%
0.1g
$257.0 2023-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321073-1g
n-(2,3-Dihydro-1h-inden-1-yl)prop-2-enamide
870837-43-7 98%
1g
¥20055.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321073-2.5g
n-(2,3-Dihydro-1h-inden-1-yl)prop-2-enamide
870837-43-7 98%
2.5g
¥31406.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1321073-100mg
n-(2,3-Dihydro-1h-inden-1-yl)prop-2-enamide
870837-43-7 98%
100mg
¥6933.00 2024-04-27
Aaron
AR028P8H-50mg
N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide
870837-43-7 95%
50mg
$265.00 2025-02-16
1PlusChem
1P028P05-1g
N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide
870837-43-7 95%
1g
$981.00 2024-04-21
1PlusChem
1P028P05-50mg
N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide
870837-43-7 95%
50mg
$269.00 2024-04-21
1PlusChem
1P028P05-500mg
N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide
870837-43-7 95%
500mg
$778.00 2024-04-21
Aaron
AR028P8H-250mg
N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide
870837-43-7 95%
250mg
$530.00 2025-02-16
Enamine
EN300-5067329-1.0g
N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide
870837-43-7 95%
1.0g
$743.0 2023-07-10

Additional information on 2-Propenamide, N-(2,3-dihydro-1H-inden-1-yl)-

Professional Introduction to 2-Propenamide, N-(2,3-dihydro-1H-inden-1-yl) (CAS No. 870837-43-7)

2-Propenamide, N-(2,3-dihydro-1H-inden-1-yl), identified by the CAS number 870837-43-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This amide derivative of 2-propenenitrile and the indene scaffold has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The compound's molecular structure, featuring a conjugated system of double bonds and a nitrogen-containing heterocycle, makes it a versatile intermediate for the synthesis of more complex molecules.

The indene moiety in 2-Propenamide, N-(2,3-dihydro-1H-inden-1-yl) contributes to its pharmacological interest, as indene derivatives have been explored for their biological activities. Recent studies have highlighted the importance of such scaffolds in developing novel therapeutic agents, particularly in the realm of anti-inflammatory and anticancer drugs. The amide functional group further enhances its utility, as amides are well-known for their role in drug design due to their stability and ability to form hydrogen bonds.

In the context of modern pharmaceutical research, the synthesis and characterization of 2-Propenamide, N-(2,3-dihydro-1H-inden-1-yl) have been optimized for efficiency and scalability. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have enabled the production of this compound with high yield and purity. These techniques are crucial for ensuring that subsequent derivatization steps yield the desired pharmacophores without unwanted side products.

The compound's potential as a building block for drug discovery has been further supported by computational studies. Molecular modeling techniques have been employed to predict the binding interactions of 2-Propenamide, N-(2,3-dihydro-1H-inden-1-yl) with biological targets such as enzymes and receptors. These studies have provided insights into its binding affinity and selectivity, which are critical parameters for evaluating its suitability as a lead compound in drug development.

In addition to its synthetic utility, 2-Propenamide, N-(2,3-dihydro-1H-inden-1-yl) has been investigated for its physicochemical properties. Its solubility profile, melting point, and spectroscopic characteristics have been thoroughly documented. These data are essential for formulating the compound into viable drug candidates and for understanding its behavior in various solvents and environments. The compound's stability under different conditions has also been assessed to ensure that it can be stored and handled effectively during research and development processes.

The pharmacological evaluation of 2-Propenamide, N-(2,3-dihydro-1H-inden-1-yl) has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to modulate key biological pathways associated with inflammation and cancer progression. For instance, preliminary data suggest that this compound may inhibit the activity of certain enzymes involved in prostaglandin synthesis, thereby reducing inflammatory responses. Similarly, its interaction with specific cancer cell lines has shown potential in disrupting proliferation signaling pathways.

The development of novel therapeutics often involves iterative optimization of lead compounds to enhance their efficacy and safety profiles. In this regard, derivatives of 2-Propenamide, N-(2,3-dihydro-1H-inden-1-yl) have been synthesized to explore structural modifications that could improve their pharmacological properties. Functional group transformations such as halogenation or alkylation have been explored to introduce additional molecular diversity while maintaining the core indene-amide scaffold.

The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying promising derivatives from libraries of compounds like 2-Propenamide, N-(2,3-dihydro-1H-inden-1-yl). HTS allows researchers to rapidly assess the biological activity of numerous compounds simultaneously, thereby streamlining the discovery pipeline. This approach has been instrumental in identifying novel scaffolds with enhanced potency and reduced toxicity.

The role of computational chemistry in drug discovery cannot be overstated. Algorithms and machine learning models have been developed to predict the pharmacological properties of compounds like 2-Propenamide, N-(2,3-dihydro-1H-inden-1-yl) based on their molecular structures. These tools aid in prioritizing candidates for experimental validation by providing insights into their potential interactions with biological targets.

The environmental impact of pharmaceutical research is also a growing concern. Sustainable synthetic routes for producing compounds like 2-propenamide, including green chemistry principles such as solvent-free reactions or catalytic methods that minimize waste generation, are being actively investigated. These efforts align with broader initiatives to reduce the ecological footprint of drug development processes.

The future directions for research on 2-propenamide, N-(Z,Z-dihydroindan-l-one) include exploring its role in treating neurodegenerative diseases. Preliminary findings suggest that it may interact with neurotransmitter receptors or modulate pathways associated with cognitive decline. Further investigation into these mechanisms could open new avenues for therapeutic intervention.

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